molecular formula C16H23NOS B5371241 1-[2-(propylthio)benzoyl]azepane

1-[2-(propylthio)benzoyl]azepane

Cat. No. B5371241
M. Wt: 277.4 g/mol
InChI Key: YEUWXAOVCJSPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(propylthio)benzoyl]azepane, also known as PBA, is a chemical compound that has been widely studied for its potential use in scientific research. PBA is a member of the benzoylazepane family of compounds, which are known for their ability to modulate protein-protein interactions.

Mechanism of Action

The mechanism of action of 1-[2-(propylthio)benzoyl]azepane is not fully understood, but it is believed to involve the modulation of protein-protein interactions. This compound has been shown to bind to specific sites on proteins, altering their conformation and stabilizing them in their proper folded state.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its chaperone activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(propylthio)benzoyl]azepane in lab experiments is its ability to stabilize misfolded proteins, making them easier to study. This compound is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of researchers working with this compound.

Future Directions

There are several future directions for research on 1-[2-(propylthio)benzoyl]azepane. One area of interest is the development of this compound-based therapeutics for protein misfolding diseases. Another area of research is the exploration of this compound's anti-inflammatory and antioxidant properties for the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-[2-(propylthio)benzoyl]azepane is a complex process that involves several steps. One common method for synthesizing this compound is through the reaction of 2-(propylthio)benzoic acid with azepane in the presence of a catalyst. This reaction produces this compound as the final product.

Scientific Research Applications

1-[2-(propylthio)benzoyl]azepane has been studied extensively for its potential use in scientific research. One area of research where this compound has shown promise is in the field of protein misfolding diseases, such as cystic fibrosis and Alzheimer's disease. This compound has been shown to act as a chaperone molecule, helping to stabilize misfolded proteins and prevent their aggregation.

properties

IUPAC Name

azepan-1-yl-(2-propylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-2-13-19-15-10-6-5-9-14(15)16(18)17-11-7-3-4-8-12-17/h5-6,9-10H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUWXAOVCJSPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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